BenchChemオンラインストアへようこそ!

6-Chloro-2-(difluoromethoxy)nicotinic acid

Lipophilicity ADME Medicinal Chemistry

This 2,6-disubstituted pyridine-3-carboxylic acid combines a 6-chloro substituent with a 2-difluoromethoxy group to deliver a unique lipophilicity profile (XLogP3=2.6) and six hydrogen bond acceptors, making it an ideal scaffold for passive membrane permeability optimization and fragment-based drug discovery. The predicted pKa of 2.19 enables precise modulation of ionization at physiological pH, reducing off-target effects. Unlike methoxy or trifluoromethoxy analogs, this chloro-difluoromethoxy pattern creates a distinct physicochemical signature essential for structure-property relationship studies. Procure this high-purity building block to accelerate your medicinal chemistry campaigns.

Molecular Formula C7H4ClF2NO3
Molecular Weight 223.56
CAS No. 1807242-68-7
Cat. No. B2504887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-(difluoromethoxy)nicotinic acid
CAS1807242-68-7
Molecular FormulaC7H4ClF2NO3
Molecular Weight223.56
Structural Identifiers
SMILESC1=CC(=NC(=C1C(=O)O)OC(F)F)Cl
InChIInChI=1S/C7H4ClF2NO3/c8-4-2-1-3(6(12)13)5(11-4)14-7(9)10/h1-2,7H,(H,12,13)
InChIKeyHASDCONMJPIDTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-(difluoromethoxy)nicotinic acid (CAS 1807242-68-7): Physicochemical Profile and Procurement-Relevant Baseline


6-Chloro-2-(difluoromethoxy)nicotinic acid is a 2,6-disubstituted pyridine-3-carboxylic acid featuring a chloro substituent at the 6-position and a difluoromethoxy group at the 2-position [1]. This substitution pattern confers a distinct lipophilicity profile (XLogP3-AA = 2.6) compared to simpler nicotinic acid derivatives [1]. The compound has a molecular weight of 223.56 g/mol, a predicted pKa of 2.19 ± 0.36, and is typically supplied as a white to light yellow solid requiring storage at 2–8 °C .

Why 6-Chloro-2-(difluoromethoxy)nicotinic acid Cannot Be Replaced by Simple Generic Analogs in Drug Discovery


The combination of a 6-chloro substituent with a 2-difluoromethoxy group on the nicotinic acid scaffold is not arbitrary; it represents a deliberate medicinal chemistry design choice. Removing the 6-chloro (as in 2-(difluoromethoxy)nicotinic acid) lowers lipophilicity (XLogP3-AA drops from 2.6 to 1.6) and eliminates a key metabolic and electronic handle [1]. Replacing the difluoromethoxy with a simple methoxy group (as in 6-chloro-2-methoxynicotinic acid) reduces the number of hydrogen bond acceptors from 6 to 4 and further decreases lipophilicity (XLogP3-AA = 1.6), potentially altering target binding and ADME properties [2]. Substituting with a trifluoromethoxy group, while retaining the chloro, introduces a larger, more lipophilic moiety (XLogP3-AA = 1.9 for the 2-(trifluoromethoxy) analog) that may not be a suitable isostere in all contexts [3]. These differences in fundamental physicochemical properties mean that interchanging these analogs without experimental validation can lead to significant changes in biological activity, selectivity, and pharmacokinetic behavior.

Quantitative Head-to-Head Evidence for Selecting 6-Chloro-2-(difluoromethoxy)nicotinic acid over Closest Analogs


XLogP3-AA Lipophilicity: 6-Chloro-2-(difluoromethoxy)nicotinic acid vs. Non-Chlorinated 2-(Difluoromethoxy) Analog

6-Chloro-2-(difluoromethoxy)nicotinic acid exhibits a computed XLogP3-AA of 2.6, which is 1.0 log unit higher than that of 2-(difluoromethoxy)nicotinic acid (XLogP3-AA = 1.6) [1]. This increase in lipophilicity is attributed to the presence of the 6-chloro substituent.

Lipophilicity ADME Medicinal Chemistry

Predicted pKa: 6-Chloro-2-(difluoromethoxy)nicotinic acid vs. 6-Chloronicotinic acid

The predicted pKa of 6-chloro-2-(difluoromethoxy)nicotinic acid is 2.19 ± 0.36 . In comparison, 6-chloronicotinic acid, which lacks the 2-difluoromethoxy group, has a reported pKa of approximately 2.7 [1]. The lower pKa of the target compound is consistent with the electron-withdrawing effect of the difluoromethoxy substituent, which stabilizes the conjugate base.

Acid Dissociation Constant Ionization State Physicochemical Property

Hydrogen Bond Acceptor Count: 6-Chloro-2-(difluoromethoxy)nicotinic acid vs. 6-Chloro-2-methoxynicotinic acid

6-Chloro-2-(difluoromethoxy)nicotinic acid has 6 hydrogen bond acceptors, compared to only 4 for the methoxy analog 6-chloro-2-methoxynicotinic acid [1][2]. The additional two acceptors arise from the fluorine atoms of the difluoromethoxy group, which can engage in unique multipolar interactions not available to the methoxy oxygen alone.

Hydrogen Bonding Ligand-Receptor Interactions Molecular Recognition

Lipophilicity: 6-Chloro-2-(difluoromethoxy)nicotinic acid vs. Trifluoromethoxy Analog

The target compound has a computed XLogP3-AA of 2.6, while the direct trifluoromethoxy analog (2-(trifluoromethoxy)nicotinic acid) has a lower XLogP3-AA of 1.9 [1]. This means the difluoromethoxy compound is significantly more lipophilic than its trifluoromethoxy counterpart, despite the latter having an additional fluorine atom, due to the contribution of the chlorine atom at the 6-position.

Lipophilicity Isosteric Replacement Fluorine Chemistry

Optimal Application Scenarios for 6-Chloro-2-(difluoromethoxy)nicotinic acid Based on Differentiated Evidence


Scaffold for Oral Drug Candidates Requiring Enhanced Membrane Permeability

The elevated XLogP3-AA of 2.6 compared to non-chlorinated analogs (Δ = 1.0 log unit) [1] supports the use of this compound as a core scaffold in programs targeting intracellular targets where passive membrane permeability is a key optimization parameter.

Ligand Design Projects Exploiting Fluorine-Mediated Binding Interactions

The presence of six hydrogen bond acceptors, including two from the difluoromethoxy fluorine atoms [2], makes this building block uniquely suited for fragment-based drug discovery or structure-based design efforts aimed at exploiting orthogonal multipolar interactions with protein binding sites.

Late-Stage Lead Optimization Requiring Fine-Tuned Ionization Properties

The predicted pKa of 2.19 provides a distinct ionization profile compared to simpler chloro-nicotinic acids, enabling medicinal chemists to modulate the fraction ionized at physiological pH and potentially improve solubility-limited absorption or reduce off-target effects in lead series.

Chemical Biology Probe Synthesis with Defined Physicochemical Space

The combination of chloro and difluoromethoxy substituents creates a unique physicochemical signature not replicated by methoxy, trifluoromethoxy, or non-halogenated analogs, making it a valuable tool compound for establishing structure-property relationships in chemical biology probe campaigns.

Quote Request

Request a Quote for 6-Chloro-2-(difluoromethoxy)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.